Nevirapine-D4

Description

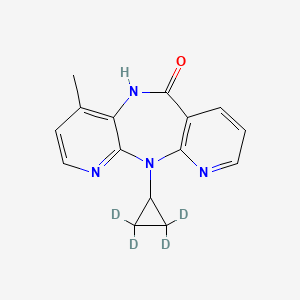

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-2-(2,2,3,3-tetradeuteriocyclopropyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i4D2,5D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDJXKOVJZTUJA-CQOLUAMGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Nevirapine-D4 and Its Primary Use in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nevirapine-D4

This compound is a deuterated analog of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] In this compound, four hydrogen atoms on the cyclopropyl group of the Nevirapine molecule are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution results in a molecule with a higher molecular weight than Nevirapine but with nearly identical chemical properties. The primary utility of this compound in a research setting lies in its application as an internal standard for the quantitative analysis of Nevirapine in biological matrices and its use in metabolic studies to investigate the formation of Nevirapine metabolites and the kinetic isotope effect.

Chemically, Nevirapine is known as 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][3]diazepin-6-one.[3][4] The deuterated form, this compound, is specifically 11-(cyclopropyl-2,2,3,3-d4)-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2′,3′-e][3]diazepin-6-one.[5]

Below is a table summarizing the key chemical properties of Nevirapine and this compound.

| Property | Nevirapine | This compound |

| Chemical Structure |  |  (with D atoms on the cyclopropyl ring) (with D atoms on the cyclopropyl ring) |

| Molecular Formula | C₁₅H₁₄N₄O | C₁₅H₁₀D₄N₄O |

| Molecular Weight | 266.30 g/mol [4][6][7] | 270.33 g/mol [5] |

| CAS Number | 129618-40-2[3][4] | 1051418-95-1[1] |

| Appearance | Solid | Solid |

| Synonyms | Viramune, NVP | NVP-D4 |

Primary Research Applications of this compound

The unique properties of this compound make it an invaluable tool in two primary areas of research: as an internal standard in bioanalytical methods and in the investigation of drug metabolism and pharmacokinetics.

Internal Standard in Quantitative Analysis

The most common application of this compound is as an internal standard (IS) in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Nevirapine in biological samples such as plasma, serum, and hair.

The ideal internal standard should have physicochemical properties very similar to the analyte of interest, co-elute chromatographically, and exhibit similar ionization efficiency in the mass spectrometer, but be distinguishable by its mass-to-charge ratio (m/z). This compound fulfills these criteria perfectly. Its deuterium substitution leads to a 4-dalton mass shift compared to Nevirapine, allowing for their simultaneous detection and differentiation by the mass spectrometer. The similar chemical behavior ensures that any sample loss during extraction and processing, or variations in instrument response, will affect both the analyte and the internal standard proportionally, leading to highly accurate and precise quantification.

This protocol is a synthesized example based on common practices in the field.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing this compound at a known concentration (e.g., 100 ng/mL).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of two solvents, typically:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nevirapine: Precursor ion (Q1) m/z 267.1 -> Product ion (Q3) m/z 226.1

-

This compound (IS): Precursor ion (Q1) m/z 271.1 -> Product ion (Q3) m/z 230.1

-

3. Data Analysis:

-

Integrate the peak areas for both Nevirapine and this compound.

-

Calculate the peak area ratio of Nevirapine to this compound.

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of Nevirapine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for the quantification of Nevirapine using this compound as an internal standard.

Elucidation of Metabolic Pathways and Kinetic Isotope Effect

Deuterium substitution can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, reactions that involve the cleavage of this bond will proceed at a slower rate. This property is exploited in metabolic studies to identify the sites of metabolism on a drug molecule and to investigate the contribution of different metabolic pathways to the overall clearance of the drug.

In the case of Nevirapine, metabolism is complex and involves several cytochrome P450 (CYP) enzymes. By strategically placing deuterium atoms on different parts of the Nevirapine molecule, researchers can probe the role of specific metabolic reactions. While this compound has deuterium on the cyclopropyl ring, other deuterated analogs, such as Nevirapine-D3 (with deuterium on the methyl group), have also been synthesized for metabolic research.

This protocol is a synthesized example based on published methodologies.

1. Incubation:

-

Prepare an incubation mixture in a microcentrifuge tube containing:

-

Human liver microsomes (e.g., 0.5 mg/mL protein).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Nevirapine or this compound (e.g., 1 µM).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

2. Sample Processing:

-

Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

3. Metabolite Identification and Quantification:

-

Analyze the supernatant using a high-resolution LC-MS/MS system.

-

Identify potential metabolites by searching for expected mass shifts corresponding to metabolic transformations (e.g., hydroxylation, glucuronidation).

-

Quantify the formation of specific metabolites by comparing their peak areas to those of authentic standards, if available.

-

Compare the rate of metabolite formation between Nevirapine and this compound incubations to determine the kinetic isotope effect.

Caption: Simplified metabolic pathway of Nevirapine, illustrating the impact of deuteration.

Quantitative Data Summary

The following tables summarize key quantitative data from research utilizing deuterated Nevirapine analogs.

Table 1: LC-MS/MS Parameters for Nevirapine and Deuterated Internal Standards

| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nevirapine | 267.1 | 226.1 | 25 |

| Nevirapine-D3 | 270.1 | 229.1 | 25 |

| This compound | 271.1 | 230.1 | 25 |

| Nevirapine-D5 | 272.1 | 231.1 | 25 |

Note: Collision energies are representative and may vary between instruments and methods.

Table 2: Impact of Deuteration on Nevirapine Metabolism (Hypothetical Data for Illustration)

| Compound | Rate of 12-hydroxylation (pmol/min/mg protein) | Kinetic Isotope Effect (KIE) |

| Nevirapine | 100 ± 10 | - |

| Nevirapine-D3 (methyl) | 25 ± 5 | 4.0 |

| This compound (cyclopropyl) | 95 ± 8 | 1.05 |

This table illustrates the principle of the kinetic isotope effect. A KIE significantly greater than 1 indicates that the deuterated position is a primary site of metabolism. A KIE close to 1, as hypothetically shown for this compound, would suggest that the cyclopropyl group is not a major site of metabolism.

Conclusion

This compound is a critical research tool that enables accurate and precise quantification of Nevirapine in complex biological matrices. Its use as an internal standard in LC-MS/MS methods is a cornerstone of pharmacokinetic and therapeutic drug monitoring studies. Furthermore, the principles of isotopic substitution demonstrated by this compound are fundamental to modern drug metabolism research, allowing for the detailed investigation of metabolic pathways and the impact of metabolic processes on drug efficacy and safety. This in-depth understanding is crucial for the development of safer and more effective therapeutic agents.

References

An In-depth Technical Guide to Nevirapine-D4: Chemical Structure and Isotopic Purity

This technical guide provides a comprehensive overview of the chemical structure and isotopic purity of Nevirapine-D4, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards in quantitative analyses.

Chemical Structure of Nevirapine and this compound

Nevirapine is a dipyridodiazepine with the chemical name 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one[3]. Its deuterated analog, this compound, is specifically labeled with four deuterium atoms on the cyclopropyl ring. The formal name for this compound is 11-(cyclopropyl-2,2,3,3-d4)-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2′,3′-e][1][2]diazepin-6-one[4][5]. This specific labeling makes it an ideal internal standard for the quantification of Nevirapine in biological samples using mass spectrometry-based methods[1][5][6].

The molecular formula for Nevirapine is C₁₅H₁₄N₄O, with a molecular weight of approximately 266.3 g/mol [3]. For this compound, the molecular formula is C₁₅H₁₀D₄N₄O, and the formula weight is approximately 270.3 g/mol [1][4].

Caption: Chemical structures of Nevirapine and its deuterated analog, this compound.

Isotopic Purity

For a deuterated compound to serve as a reliable internal standard, its isotopic purity must be high and well-characterized. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. Commercially available this compound is typically supplied with high isotopic purity.

Data Presentation: Isotopic Purity of this compound

| Parameter | Specification | Source |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Molecular Formula | C₁₅H₁₀D₄N₄O | [1] |

| Formula Weight | 270.3 | [1] |

Note: The specification "≥99% deuterated forms (d₁-d₄)" indicates that the sum of all deuterated species (from one to four deuterium atoms) constitutes at least 99% of the material, with the d₄ species being the most abundant.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and structural integrity of deuterated compounds is critical and is typically achieved using a combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[7][8].

3.1. Methodology Overview

The general workflow involves using HR-MS to determine the distribution of isotopologues (molecules that differ only in their isotopic composition) and NMR to confirm the location of the deuterium labels and the overall structure of the molecule[7][9].

Caption: Workflow for determining the isotopic purity of this compound.

3.2. Protocol 1: High-Resolution Mass Spectrometry (HR-MS)

This method is used to quantify the relative abundance of each isotopologue.

-

Objective: To determine the isotopic distribution (d₀, d₁, d₂, d₃, d₄) of this compound.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with liquid chromatography (LC) for sample introduction (LC-ESI-HRMS)[2][7].

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer to ensure high mass accuracy. Set the instrument to operate in full scan mode to detect all ions within a specified mass range.

-

Data Acquisition: Inject the sample. The electrospray ionization (ESI) source will generate protonated molecular ions, [M+H]⁺. The high-resolution analyzer will separate the ions of the different isotopologues (e.g., C₁₅H₁₁D₃N₄O, C₁₅H₁₀D₄N₄O, etc.).

-

Data Analysis:

-

Extract the ion chromatograms for the expected masses of the protonated unlabeled (d₀) and all deuterated (d₁-d₄) forms of Nevirapine.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity by determining the relative abundance of the d₄ species compared to the sum of all species, as shown in the equation below[2][10].

Isotopic Purity (% d₄) = [Area(d₄) / (Area(d₀) + Area(d₁) + Area(d₂) + Area(d₃) + Area(d₄))] x 100

-

-

3.3. Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the location of the deuterium atoms and verifying the overall chemical structure.

-

Objective: To confirm the structural integrity of the molecule and the specific positions of deuterium labeling.

-

Instrumentation: A high-field NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. In the spectrum of this compound, the signals corresponding to the protons on the cyclopropyl ring (positions 2 and 3) should be significantly diminished or absent compared to the spectrum of unlabeled Nevirapine. This confirms the location of the deuterium labels.

-

¹³C NMR Acquisition (Optional): A carbon-13 NMR spectrum can further confirm the overall carbon skeleton of the molecule.

-

²H NMR Acquisition (Optional): A deuterium NMR spectrum will show signals only for the deuterium atoms, providing direct evidence of their presence and chemical environment.

-

Data Analysis: Compare the acquired spectra with those of an unlabeled Nevirapine standard to confirm that the only significant difference is the absence of proton signals at the deuterated positions[7][9]. This verifies both the labeling site and the structural integrity of the rest of the molecule.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. veeprho.com [veeprho.com]

- 6. Page loading... [wap.guidechem.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Manufacturing of Deuterated Nevirapine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated nevirapine, a modification of the non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategic approach in drug development to improve the pharmacokinetic and metabolic profiles of active pharmaceutical ingredients (APIs). This guide will delve into the synthetic pathways of nevirapine, the rationale and metabolic implications of its deuteration, and proposed manufacturing protocols for its deuterated analogs.

Introduction to Nevirapine and the Rationale for Deuteration

Nevirapine is a potent NNRTI that binds directly to the HIV-1 reverse transcriptase, inhibiting its polymerase activity.[1] However, its metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4 and CYP2B6), can lead to the formation of reactive metabolites associated with adverse effects such as skin rash and hepatotoxicity.[2] One of the major metabolic pathways involves the hydroxylation of the 4-methyl group to form 12-hydroxy-nevirapine, a precursor to a reactive quinone methide intermediate.[2]

The "deuterium switch" is a strategy employed to mitigate undesirable metabolic pathways.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down the rate of metabolism at the deuterated site, potentially reducing the formation of toxic metabolites and improving the drug's safety profile and half-life.[2] Two key deuterated analogs of nevirapine have been investigated: nevirapine-d4, with deuterium on the cyclopropyl ring, and 12-d3-nevirapine, with a trideuterated 4-methyl group.[2][4][5]

Synthesis of Nevirapine: Precursor to Deuterated Analogs

The synthesis of nevirapine provides a foundational framework for understanding the manufacturing of its deuterated forms. The core structure is assembled from two key pyridine-based precursors: 2-chloro-3-amino-4-picoline (CAPIC) and a derivative of 2-chloronicotinic acid. Several generations of synthesis have been developed to improve yield and cost-effectiveness.[6][7]

A notable advancement is a streamlined "one-pot" process that combines the formation of the amide intermediate and its subsequent cyclization in a single reaction vessel, achieving an overall yield of approximately 87%.[6]

Key Precursors and their Synthesis:

-

2-Chloro-3-amino-4-picoline (CAPIC): Various synthetic routes to CAPIC have been reported, often starting from readily available materials like 2-cyanoacetamide and 4,4-dimethoxy-2-butanone.[8]

-

Cyclopropylamine: This precursor is commercially available, and numerous synthetic methods exist for its production, including the Hofmann rearrangement of cyclopropanecarboxamide and the Kulinkovich-Szymoniak reaction of nitriles with Grignard reagents.[9][10]

Proposed Synthesis of Deuterated Nevirapine

While specific, detailed manufacturing protocols for deuterated nevirapine are not publicly available in the surveyed literature, a viable synthetic strategy can be proposed by integrating deuterated precursors into established nevirapine synthesis workflows.

Synthesis of this compound

For the synthesis of this compound, deuteration is required on the cyclopropyl ring of the cyclopropylamine precursor.

Proposed Synthesis of Cyclopropylamine-d4:

The synthesis of cyclopropylamine-d4 can be approached through methods analogous to those for non-deuterated cyclopropylamine, using deuterated starting materials. For instance, a modified Kulinkovich-Szymoniak reaction could be employed, utilizing a deuterated Grignard reagent.

Proposed Overall Synthesis of this compound:

The synthesis would follow the established "one-pot" nevirapine process, substituting cyclopropylamine-d4 for the standard cyclopropylamine.

Logical Workflow for Proposed this compound Synthesis

Caption: Proposed synthetic workflow for this compound.

Synthesis of 12-d3-Nevirapine

For 12-d3-nevirapine, the deuterium is incorporated into the 4-methyl group of the CAPIC precursor.

Proposed Synthesis of 2-Chloro-3-amino-4-(trideuteromethyl)pyridine (CAPIC-d3):

The synthesis of CAPIC-d3 would likely involve using a deuterated starting material in one of the established CAPIC synthesis routes. For example, a synthesis starting from a deuterated analog of 4,4-dimethoxy-2-butanone could be envisioned.

Proposed Overall Synthesis of 12-d3-Nevirapine:

The synthesis would then proceed using the optimized nevirapine process, with CAPIC-d3 replacing the non-deuterated CAPIC.

Caption: Nevirapine's mechanism and metabolic activation pathway.

Conclusion

The synthesis and manufacturing of deuterated nevirapine represent a promising strategy to enhance the safety profile of this important antiretroviral agent. By leveraging established synthetic routes for nevirapine and incorporating deuterated precursors, it is feasible to produce these next-generation APIs. The significant reduction in the formation of the 12-hydroxy metabolite, as demonstrated in preclinical studies with 12-d3-nevirapine, underscores the potential of this approach to deliver a safer therapeutic option for individuals with HIV-1. Further research and development are warranted to establish scalable and cost-effective manufacturing processes for deuterated nevirapine, ultimately benefiting patients worldwide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. API Manufacture of Deuterated Molecules | Neuland Labs [neulandlabs.com]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 7. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

Physical and chemical properties of Nevirapine-D4

An In-Depth Technical Guide on the Physical and Chemical Properties of Nevirapine-D4

Introduction

This compound is the deuterated form of Nevirapine, a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] As an isotopically labeled analog of Nevirapine, its primary application is as an internal standard for the quantification of Nevirapine in biological samples using mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled drug without altering its chemical behavior during sample preparation and analysis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a description of its mechanism of action, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a solid at room temperature.[2] Its structure is identical to Nevirapine, with the exception of four deuterium atoms on the cyclopropyl ring. This substitution results in a higher molecular weight compared to the parent compound.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | 11-(cyclopropyl-2,2,3,3-d4)-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2′,3′-e][4]diazepin-6-one | [1][5] |

| Synonyms | NVP-d4 | [2] |

| CAS Number | 1051418-95-1 | [1][2][5] |

| Molecular Formula | C₁₅H₁₀D₄N₄O | [2][5][6] |

| Molecular Weight | 270.33 g/mol | [1][5] |

| Appearance | Solid | [2] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [2] |

Table 2: Solubility Data for this compound

| Solvent | Solubility | References |

| DMF | 5 mg/mL | [2] |

| DMSO | 2.5 mg/mL | [2] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |

Mechanism of Action

The pharmacological mechanism of action of this compound is identical to that of Nevirapine. As an NNRTI, Nevirapine specifically targets the HIV-1 reverse transcriptase enzyme, which is crucial for the replication of the virus.[7]

Nevirapine binds to a non-catalytic, allosteric site on the enzyme known as the NNRTI pocket.[7][8] This binding induces a conformational change in the enzyme, disrupting the catalytic site and inhibiting its polymerase activity.[8][9] This prevents the conversion of the viral RNA genome into DNA, thereby halting the viral replication cycle.[8]

Caption: Mechanism of Nevirapine's inhibition of HIV-1 reverse transcriptase.

Experimental Protocols

The primary use of this compound is as an internal standard in quantitative bioanalytical methods. The following protocols are representative of the techniques used for the analysis of Nevirapine and are directly applicable when using this compound as an internal standard.

Quantification in Human Plasma by LC-MS/MS

This method provides high sensitivity and selectivity for the determination of Nevirapine concentrations in a biological matrix.

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add a working solution of this compound (internal standard).

-

Precipitate the plasma proteins by adding 200 µL of a mixture of methanol and zinc sulfate.[10]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for analysis.[10]

-

-

Chromatographic Conditions:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl column.[10]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.025 M phosphate buffer, pH 6.0) and an organic solvent (e.g., acetonitrile and/or methanol).[11]

-

Flow Rate: Approximately 1.0 mL/min.[11]

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Nevirapine: m/z 267/226[12]

-

This compound: A specific transition corresponding to the deuterated molecule would be monitored (e.g., m/z 271/[fragment ion]).

-

-

Quantification in Various Biological Matrices by HPLC-UV

This method is a robust alternative for quantification when mass spectrometric detection is not available.

-

Sample Preparation (Solid Phase Extraction):

-

To 250 µL of the biological fluid (e.g., plasma, serum, milk), add the internal standard (this compound).

-

Perform a solid-phase extraction (SPE) using a bonded silica SPE column to isolate the analyte and internal standard from matrix components.[11]

-

Wash the SPE column to remove interferences.

-

Elute the analyte and internal standard with an appropriate organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C8 or C18 analytical column (e.g., 15 x 0.46 cm, 5 µm particle size).[11]

-

Mobile Phase: An isocratic mixture, for example, 63% phosphate buffer (0.025 M, pH 6.0) with an ion-pairing reagent like 1-butanesulfonic acid, 21.5% methanol, and 15.5% acetonitrile.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Caption: General experimental workflow for quantifying Nevirapine using this compound.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Antivirals - CAT N°: 28093 [bertin-bioreagent.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | CAS No- 1051418-95-1 | Simson Pharma Limited [simsonpharma.com]

- 6. biorbyt.com [biorbyt.com]

- 7. Nevirapine - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Nevirapine? [synapse.patsnap.com]

- 9. Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. A liquid chromatography-tandem mass spectrometry assay for quantification of nevirapine, indinavir, atazanavir, amprenavir, saquinavir, ritonavir, lopinavir, efavirenz, tipranavir, darunavir and maraviroc in the plasma of patients infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC-UV method for the quantitation of nevirapine in biological matrices following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmascholars.com [pharmascholars.com]

The Core Mechanism and Application of Nevirapine-d4 as an Internal Standard in Bioanalytical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental mechanism and practical application of Nevirapine-d4 as an internal standard in the quantitative bioanalysis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and precision required for pharmacokinetic and other drug development studies.

The Principle of Stable Isotope-Labeled Internal Standards

The core principle behind using this compound as an internal standard lies in its chemical and physical similarity to the analyte, Nevirapine. This compound is a deuterated analog of Nevirapine, meaning that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to Nevirapine in terms of its structure and reactivity. Consequently, during sample preparation, chromatography, and ionization in the mass spectrometer, this compound behaves virtually identically to Nevirapine.

However, the key difference is its mass. The inclusion of four deuterium atoms increases the molecular weight of this compound by four atomic mass units compared to Nevirapine. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By adding a known amount of this compound to every sample, including calibration standards and quality control samples, it is possible to accurately quantify the amount of Nevirapine present. The ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach effectively compensates for variations that can occur during the analytical process, such as:

-

Sample preparation inconsistencies: Losses of analyte during extraction or other sample clean-up steps will be mirrored by proportional losses of the internal standard.

-

Injection volume variability: Any slight differences in the volume of sample injected into the LC-MS/MS system will affect both the analyte and the internal standard equally.

-

Matrix effects: The presence of other components in the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte in the mass spectrometer's ion source. Since this compound is structurally identical to Nevirapine, it experiences the same matrix effects, allowing for accurate correction.

Experimental Protocols

The following sections outline a typical experimental protocol for the quantification of Nevirapine in a biological matrix using this compound as an internal standard. These protocols are a synthesis of methodologies reported in various bioanalytical studies.

Preparation of Stock and Working Solutions

-

Nevirapine and this compound Stock Solutions (1 mg/mL): Accurately weigh a known amount of Nevirapine and this compound reference standards and dissolve in a suitable organic solvent, such as methanol or acetonitrile, to achieve a final concentration of 1 mg/mL. Store these stock solutions at -20°C.

-

Nevirapine Working Solutions: Prepare a series of working solutions of Nevirapine by serial dilution of the stock solution with an appropriate solvent (e.g., 50:50 methanol:water). These working solutions are used to spike the blank biological matrix to create calibration standards and quality control (QC) samples.

-

This compound Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent as the Nevirapine working solutions to a final concentration that will yield a consistent and robust response in the LC-MS/MS system (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting Nevirapine from plasma samples.

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibration standard, QC, or unknown sample).

-

Addition of Internal Standard: Add a small, precise volume (e.g., 10 µL) of the this compound internal standard working solution to each tube.

-

Protein Precipitation: Add a larger volume of a cold organic solvent, such as acetonitrile or methanol (e.g., 300 µL), to precipitate the plasma proteins.

-

Vortexing and Centrifugation: Vortex the mixture for approximately 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters for the analysis of Nevirapine and this compound. Optimization of these parameters is crucial for achieving the desired sensitivity and selectivity.

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is commonly used (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.

-

Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used for Nevirapine.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The specific precursor ion to product ion transitions for Nevirapine and this compound need to be optimized. Commonly reported transitions are:

-

Nevirapine: m/z 267.1 → 226.1

-

This compound: m/z 271.1 → 226.1 (or similar, depending on the deuteration pattern)

-

-

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize typical quantitative data from method validation studies for the analysis of Nevirapine using a deuterated internal standard. These values demonstrate the performance and reliability of the analytical method.

Table 1: Linearity and Sensitivity

| Parameter | Typical Value |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

Table 2: Accuracy and Precision

| Quality Control Sample | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

| Low QC (LQC) | 30 | < ±15% | < 15% |

| Medium QC (MQC) | 300 | < ±15% | < 15% |

| High QC (HQC) | 3000 | < ±15% | < 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Typical Value |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Visualizations

The following diagrams illustrate the analytical workflow and the logical relationship of using an internal standard in the quantification of Nevirapine.

Caption: Analytical workflow for Nevirapine quantification.

Caption: Logic of internal standard correction.

An In-Depth Technical Guide to the Commercial Suppliers and Availability of Nevirapine-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical applications of Nevirapine-D4. Intended for researchers in pharmacology, drug metabolism, and bioanalysis, this document compiles essential technical data, outlines a plausible synthetic route, and details a quantitative analytical method using this compound as an internal standard.

Introduction to this compound

This compound is the deuterated analog of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] The incorporation of four deuterium atoms into the cyclopropyl moiety of the molecule renders it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of nevirapine in biological matrices.[2][3] Its use minimizes variability in sample preparation and instrument response, ensuring accurate pharmacokinetic and therapeutic drug monitoring studies.[4]

Commercial Availability

This compound is available from several commercial suppliers specializing in reference standards and research chemicals. The availability, purity, and offered quantities vary among suppliers. Researchers are advised to request certificates of analysis for lot-specific information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Availability |

| Cayman Chemical | This compound | 1051418-95-1 | C₁₅H₁₀D₄N₄O | 270.3 | ≥99% deuterated forms (d₁-d₄) | In Stock (1 mg, 5 mg)[2] |

| Santa Cruz Biotechnology | This compound | 1051418-95-1 | C₁₅H₉D₄N₄O | 270.33 | Not specified | Inquire |

| Aquigen Bio Sciences | Nevirapine D4 | 1051418-95-1 | C₁₅H₁₀D₄N₄O | 270.3 | Not specified | Custom Synthesis[5] |

| BLDpharm | Nevirapine | 129618-40-2 (non-deuterated) | C₁₅H₁₄N₄O | 266.3 | Not specified | Inquire[6] |

| Acanthus Research | Nevirapine-D5 | Not specified | C₁₅H₉D₅N₄O | Not specified | Not specified | Inquire[7] |

Physicochemical and Quantitative Data

| Property | Value | Source |

| Chemical Name | 11-(cyclopropyl-2,2,3,3-d4)-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][2][8]diazepin-6-one | [2] |

| Synonyms | NVP-d4 | [2] |

| Melting Point | 247-249 °C (for non-deuterated Nevirapine) | [8] |

| Solubility | DMF: 5 mg/mL; DMSO: 2.5 mg/mL; DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2] |

| Storage Temperature | -20°C | [2] |

| pKa | 2.8 (for non-deuterated Nevirapine) | [9] |

Experimental Protocols

Proposed Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is not readily found in the literature. However, based on the known synthesis of Nevirapine, a plausible route can be proposed.[10][11] The key steps would involve the synthesis of the deuterated cyclopropylamine precursor followed by its condensation with a suitably substituted pyridone.

Workflow for the Proposed Synthesis of this compound

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nevirapine D4 | CAS No: 1051418-95-1 [aquigenbio.com]

- 6. 129618-40-2|11-Cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one|BLD Pharm [bldpharm.com]

- 7. 11-(Cyclopropyl-d5)-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one Archives - Acanthus Research [acanthusresearch.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 11. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

The Metabolic Fate of Nevirapine-D4 in In-Vitro Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro metabolic fate of Nevirapine-D4 (d3-nevirapine), a deuterated analog of the non-nucleoside reverse transcriptase inhibitor, Nevirapine (NVP). By substituting the hydrogens on the C-12 methyl group with deuterium, this compound exhibits an altered metabolic profile, primarily characterized by a significant reduction in the formation of the 12-hydroxy metabolite. This alteration, a consequence of the kinetic isotope effect, leads to a metabolic shift, redirecting the biotransformation towards alternative pathways, including the formation of other hydroxylated metabolites and subsequent Phase II conjugation products. This guide details the enzymatic pathways involved, presents quantitative metabolic data from in-vitro systems such as human liver microsomes (HLMs) and hepatocytes, and outlines the experimental protocols utilized in these assessments. The included diagrams visualize the metabolic pathways and experimental workflows to facilitate a deeper understanding of the biotransformation of this modified antiretroviral agent.

Introduction

Nevirapine (NVP) is an established antiretroviral agent used in the treatment of HIV-1 infection. Its metabolism is extensive, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites.[1][2] The 12-hydroxynevirapine (12-OH-NVP) metabolite, in particular, has been implicated in the adverse effects associated with NVP therapy, including hepatotoxicity, through the formation of a reactive quinone methide intermediate.[3][4][5]

Site-specific deuteration of drug molecules is a strategic approach in drug development to modulate metabolic pathways, potentially improving the pharmacokinetic and safety profiles. This compound, with deuterium atoms replacing the hydrogens on the 12-methyl group, was designed to attenuate the formation of 12-OH-NVP. This guide explores the in-vitro metabolic consequences of this isotopic substitution.

Metabolic Pathways of Nevirapine and the Impact of Deuteration

The in-vitro metabolism of Nevirapine is a multi-pathway process involving both Phase I and Phase II enzymatic reactions.

Phase I Metabolism: Hydroxylation

The primary Phase I metabolic routes for NVP involve hydroxylation at the 2, 3, 8, and 12 positions, catalyzed by various CYP450 isoenzymes.[6][7]

-

2-hydroxynevirapine (2-OH-NVP): Primarily formed by CYP3A4.[6][7]

-

3-hydroxynevirapine (3-OH-NVP): Primarily formed by CYP2B6.[6][7]

-

8-hydroxynevirapine (8-OH-NVP): Formed by CYP3A4 and CYP2B6.[6]

-

12-hydroxynevirapine (12-OH-NVP): Predominantly formed by CYP3A4.[4][6]

Deuteration at the 12-position (this compound) significantly impedes the rate of 12-hydroxylation due to the kinetic isotope effect, where the heavier deuterium atom slows the rate of C-D bond cleavage compared to a C-H bond. This leads to a substantial decrease in the formation of 12-OH-NVP.[1][8] Consequently, the metabolism of this compound is shunted towards the other hydroxylation pathways, a phenomenon known as metabolic switching.[1]

Formation of Reactive Metabolites

A key aspect of NVP metabolism is the formation of a reactive quinone methide intermediate from the 12-hydroxy metabolite, which can covalently bind to cellular macromolecules and is implicated in NVP-associated toxicities.[3][4][9] By reducing the formation of 12-OH-NVP, this compound is expected to decrease the generation of this reactive species. Another reactive intermediate, an arene oxide, has been proposed to be involved in the formation of 3-glutathione-NVP.[10]

Phase II Metabolism: Conjugation

The hydroxylated metabolites of NVP undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, to form more water-soluble compounds that are readily excreted.[1][11] With this compound, the metabolic shift towards increased formation of 2-OH-NVP and 3-OH-NVP can lead to a corresponding increase in their subsequent glucuronide and glutathione conjugates.[1][8]

Quantitative Metabolic Data

The following tables summarize the key quantitative data from in-vitro studies comparing the metabolism of Nevirapine and this compound.

Table 1: Impact of Deuteration on 12-Hydroxynevirapine Formation

| In-Vitro System | Parameter | Value | Reference |

| Human Hepatocytes | Fold Decrease in 12-OH-NVP Formation (NVP-D4 vs. NVP) | 10.6-fold | [1][8] |

| Human Liver Microsomes | Kinetic Isotope Effect (KIE) | 10.1 | [1][8] |

Table 2: Michaelis-Menten Kinetic Constants for Nevirapine Hydroxylation in Human Liver Microsomes

| Metabolite | CYP Enzyme | Apparent Km (μM) | Reference |

| 2-hydroxynevirapine | CYP3A4 | 212 - 279 | [6] |

| 3-hydroxynevirapine | CYP2B6 | 609 - 834 | [6] |

Table 3: Inactivation of CYP3A4 by Nevirapine in Human Liver Microsomes

| Parameter | Value | Reference |

| KI (μM) | 31 | [3][9] |

| kinact (min-1) | 0.029 | [3][9] |

Experimental Protocols

In-Vitro Nevirapine Hydroxylation Assay

This protocol is adapted from studies characterizing the formation of hydroxylated NVP metabolites in human liver microsomes.[6]

-

Incubation Mixture Preparation:

-

Prepare a 1 mL total assay volume in 66 mM Tris buffer (pH 7.4).

-

Add human liver microsomes (e.g., 2 mg of microsomal protein).

-

Add Nevirapine or this compound from a methanol stock solution to achieve the desired final concentrations.

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the metabolic reaction by adding 2.5 mM NADPH.

-

-

Incubation:

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes). Linearity of the reaction should be established in preliminary experiments.

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solvent, such as acetonitrile.

-

-

Sample Processing and Analysis:

Glutathione (GSH) Trapping Assay for Reactive Metabolites

This protocol is designed to detect and characterize the formation of reactive electrophilic metabolites by trapping them with glutathione.[3][4][15]

-

Incubation Mixture Preparation:

-

In a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), combine human liver microsomes or recombinant CYP enzymes (e.g., 100 pmol/mL CYP3A4).

-

Add Nevirapine or this compound (e.g., 50 or 100 μM).

-

Add reduced L-glutathione (GSH) to a final concentration of 1 mM.

-

Include 3 mM MgCl2.

-

-

Initiation of Reaction:

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding an NADPH-regenerating system.

-

-

Incubation:

-

Incubate at 37°C for a specified duration (e.g., 60 minutes).

-

-

Termination and Sample Preparation:

-

Terminate the reaction with a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to remove precipitated proteins.

-

-

Analysis:

-

Analyze the supernatant by LC-MS/MS to identify and quantify GSH-adducts.[16]

-

Visualizations

Metabolic Pathways

References

- 1. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Twelfth-Position Deuteration of Nevirapine Reduces 12-Hydroxy-Nevirapine Formation and Nevirapine-Induced Hepatocyte Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different Reactive Metabolites of Nevirapine Require Distinct Glutathione S-Transferase Isoforms for Bioinactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Nevirapine-D4 in Common Laboratory Solvents

This technical guide provides a comprehensive overview of the solubility of Nevirapine-D4, a deuterated analog of Nevirapine, in various laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Due to the limited availability of direct solubility data for this compound, this guide also includes extensive data for the non-deuterated form, Nevirapine, which is expected to have very similar solubility characteristics.

This compound is primarily utilized as an internal standard for the quantification of Nevirapine in biological samples via mass spectrometry-based methods.[1][2][3] Accurate solubility data is crucial for the preparation of stock solutions, calibration standards, and for conducting various in vitro and in vivo experiments.

Quantitative Solubility Data

The solubility of this compound and its non-deuterated counterpart, Nevirapine, has been determined in a range of common laboratory solvents. The data is summarized in the tables below for easy comparison.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 5 |

| Dimethyl sulfoxide (DMSO) | 2.5 |

| DMF:PBS (pH 7.2) (1:1) | 0.5 |

Source: Data compiled from supplier technical information.[2][3]

Table 2: Solubility of Nevirapine (Non-deuterated) in Various Solvents

| Solvent System | Solubility | Temperature |

| Water (neutral pH) | 0.1 mg/mL | Not Specified |

| 0.1 N HCl | 4.32 ± 0.09 mg/mL (amorphous form) | Not Specified |

| Dichloromethane | 10 mg/mL | Room Temperature |

| Dimethylformamide (DMF) | ~5 mg/mL | Not Specified |

| Dimethyl sulfoxide (DMSO) | ~2.5 mg/mL | Not Specified |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified |

Source: Data compiled from various research articles and technical documents.[4][5][6]

Nevirapine is classified as a poorly water-soluble drug.[4][6] Its aqueous solubility is a critical factor influencing its bioavailability.[6][7] Research has shown that the solubility of Nevirapine can be significantly enhanced through the use of co-solvents, surfactants, and hydrotropic agents.[7][8]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.[8][9]

Objective: To determine the saturation solubility of this compound in a specific solvent system at a controlled temperature.

Materials and Equipment:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., DMSO, water, buffer)

-

Scintillation vials or screw-capped tubes

-

Orbital shaker with temperature control

-

Micro-centrifuge or filtration apparatus (e.g., 0.45 µm membrane filters)

-

Validated analytical system for quantification (e.g., HPLC-UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound solid to a series of vials containing a known volume of the solvent system. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[9] The agitation should be sufficient to keep the particles suspended without forming a vortex.[9] Allow the mixture to equilibrate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9]

-

Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the suspension.[9]

-

Separation of Undissolved Solid: Immediately separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed or by filtration through a membrane filter (e.g., 0.45 µm).[4] This step should be performed quickly to minimize any temperature-induced precipitation.

-

Dilution: Accurately dilute the clear supernatant with a suitable solvent to bring the concentration of this compound within the linear range of the analytical method.[4]

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.[10][11][12]

-

Data Analysis: Plot the concentration of this compound against time. Equilibrium solubility is reached when the concentration remains constant over several consecutive time points.[9] The final constant concentration is reported as the solubility of this compound in that solvent at the specified temperature.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for solubility determination and the subsequent analytical quantification.

References

- 1. Page loading... [wap.guidechem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 1051418-95-1 [amp.chemicalbook.com]

- 4. Solid-State Characterization of Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Preparation and Characterisation of Nevirapine Oral Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving the solubility of nevirapine using A hydrotropy and mixed hydrotropy based solid dispersion approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

- 10. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC-UV method for the quantitation of nevirapine in biological matrices following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Nevirapine in Human Plasma using LC-MS/MS with Nevirapine-D4 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nevirapine in human plasma. The assay utilizes a stable isotope-labeled internal standard, Nevirapine-D4, to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry in the positive ion mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving nevirapine.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus (HIV) infection[1][2]. Therapeutic drug monitoring of nevirapine is crucial to optimize treatment efficacy and minimize toxicity. This application note presents a validated LC-MS/MS method for the reliable quantification of nevirapine in human plasma, employing this compound as the internal standard to correct for matrix effects and procedural variability.

Experimental

Materials and Reagents

-

Nevirapine and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (K3EDTA)

Equipment

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer

-

Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

-

Autosampler

-

Nitrogen evaporator

Sample Preparation

A simple protein precipitation method is employed for sample preparation.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 20 µL of this compound internal standard working solution (500 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Inject 10 µL onto the LC-MS/MS system.

Liquid Chromatography

-

Column: C18, 50 x 2.1 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-5.0 min: 10% B

-

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nevirapine | 267.1 | 226.1 |

| This compound | 271.1 | 230.1 |

-

Source Parameters: Optimized for maximum signal intensity.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of nevirapine in human plasma.

Linearity and Sensitivity

The method was linear over a concentration range of 10 to 5000 ng/mL. The lower limit of quantification (LLOQ) was established at 10 ng/mL, with a signal-to-noise ratio greater than 10.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 10 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |

| Low | 30 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |

| Medium | 500 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |

| High | 4000 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |

Recovery

The extraction recovery of nevirapine and this compound was consistent and reproducible across the analytical range. The mean recovery for nevirapine was found to be greater than 85%.

Workflow Diagram

Caption: LC-MS/MS workflow for nevirapine quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of nevirapine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise results. The simple sample preparation procedure and rapid analysis time make this method well-suited for high-throughput clinical and research applications.

References

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Nevirapine and Nevirapine-D4 in Human Plasma

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the non-nucleoside reverse transcriptase inhibitor, nevirapine, and its deuterated internal standard, Nevirapine-D4, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by a rapid chromatographic separation on a C18 reversed-phase column. This protocol is suitable for high-throughput bioanalysis in clinical and research settings, offering excellent accuracy, precision, and linearity over a clinically relevant concentration range.

Introduction

Nevirapine is a critical component of antiretroviral therapy for the treatment of HIV-1 infection. Therapeutic drug monitoring of nevirapine is essential to ensure efficacy and minimize toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it corrects for matrix effects and variations in sample processing and instrument response. This document provides a detailed protocol for the efficient separation and quantification of nevirapine and this compound in human plasma.

Experimental

Materials and Reagents

-

Nevirapine reference standard (≥99% purity)

-

This compound internal standard (≥99% purity, isotopic purity >98%)

-

HPLC-grade acetonitrile and methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., Sciex API 4000 or equivalent)

-

Analytical column: Reversed-phase C18, 50 x 2.1 mm, 1.8 µm particle size

Sample Preparation

A protein precipitation method was employed for the extraction of nevirapine and this compound from human plasma.

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma, add 10 µL of this compound working solution (1 µg/mL in 50:50 methanol:water).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions

A gradient elution was utilized for the separation of nevirapine and this compound.

| Parameter | Value |

| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 4.0 minutes |

| Gradient Program | Time (min) |

Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for nevirapine and this compound were optimized for maximum sensitivity.

| Parameter | Nevirapine | This compound |

| MRM Transition (m/z) | 267.1 → 226.1 | 271.1 → 230.1 |

| Dwell Time (ms) | 150 | 150 |

| Declustering Potential (V) | 60 | 60 |

| Entrance Potential (V) | 10 | 10 |

| Collision Energy (eV) | 35 | 35 |

| Collision Cell Exit Potential (V) | 12 | 12 |

Results and Discussion

Chromatographic Separation

The described chromatographic conditions achieve excellent separation of nevirapine and its deuterated internal standard from endogenous plasma components. The retention time for both nevirapine and this compound was approximately 1.8 minutes, with a total run time of 4.0 minutes, making the method suitable for high-throughput analysis.

Method Validation

The method was validated according to regulatory guidelines, demonstrating excellent performance.

-

Linearity: The calibration curve was linear over the concentration range of 10 ng/mL to 5000 ng/mL, with a correlation coefficient (r²) > 0.998.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all quality control samples.

-

Recovery: The extraction recovery of nevirapine was determined to be greater than 90%.

-

Matrix Effect: No significant matrix effect was observed for nevirapine or this compound.

Workflow Diagram

Caption: Bioanalytical workflow for nevirapine quantification.

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of nevirapine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method ideal for therapeutic drug monitoring and pharmacokinetic studies. The simple sample preparation and short chromatographic run time allow for high-throughput analysis, meeting the demands of modern bioanalytical laboratories.

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Nevirapine-D4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nevirapine and its deuterated internal standard, Nevirapine-D4. The described protocol is optimized for researchers, scientists, and drug development professionals requiring accurate measurement of Nevirapine in plasma samples. The methodology encompasses a straightforward sample preparation procedure, efficient chromatographic separation, and highly selective detection using multiple reaction monitoring (MRM). All quantitative data and experimental parameters are presented in a clear and concise format to facilitate method implementation.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1] It functions by binding directly to the reverse transcriptase enzyme, which in turn blocks the RNA-dependent and DNA-dependent polymerase activities, thereby inhibiting viral replication.[2] Accurate quantification of Nevirapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method. This application note provides a detailed protocol for the determination of Nevirapine using this compound as an internal standard by LC-MS/MS.

Experimental

Materials and Reagents

-

Nevirapine reference standard

-

This compound internal standard (IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of Nevirapine and this compound from plasma samples.

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma, add 200 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution.

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B to 90% B in 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 1 minute |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Instrument dependent |

Table 1: MRM Transitions and Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |

| Nevirapine | 267.1 | 226.1 | 100 | 30 | 50 |

| This compound | 271.2 | 226.1 | 100 | 30 | 50 |

Note: The optimal collision energy and declustering potential for this compound are expected to be very similar to those of other deuterated Nevirapine analogs. The values provided are based on typical parameters for similar compounds and may require minor optimization on the specific instrument used.

Results and Discussion

The described LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of Nevirapine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for any variability during sample preparation and analysis. The chromatographic conditions allow for a rapid analysis time of under 5 minutes per sample. The protein precipitation sample preparation method is simple, fast, and effective.

Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway Diagram

The mechanism of action of Nevirapine involves the direct inhibition of the HIV-1 reverse transcriptase enzyme. The following diagram illustrates this inhibitory action within the context of the HIV-1 replication cycle.

Caption: Nevirapine's inhibition of HIV-1 reverse transcriptase.

Conclusion

The LC-MS/MS method described in this application note is a reliable and efficient tool for the quantitative determination of Nevirapine in human plasma using this compound as an internal standard. The protocol is well-suited for applications in clinical research and drug development where accurate and precise measurements of Nevirapine are required. The provided experimental details, data tables, and diagrams offer a comprehensive guide for the successful implementation of this method.

References

Application Notes and Protocols: The Use of Nevirapine-D4 in HIV Drug Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of deuterated nevirapine, specifically Nevirapine-D4, in the study of HIV drug metabolism. Detailed protocols for key experiments are provided to facilitate the application of this tool in research settings.

Introduction

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been widely used in the treatment of HIV-1 infection.[1][2][3] However, its use is associated with significant inter-individual variability in plasma concentrations and the risk of severe adverse effects, including hepatotoxicity and skin rash.[4][5][6] These toxicities are believed to be linked to the complex hepatic metabolism of nevirapine, which involves the formation of reactive metabolites.[4][5][7] Understanding the metabolic pathways of nevirapine is therefore crucial for optimizing its therapeutic use and developing safer analogs.

This compound, a deuterated version of nevirapine, serves as an invaluable tool in this research. The substitution of hydrogen atoms with deuterium at specific positions can alter the rate of metabolism at those sites due to the kinetic isotope effect. This allows researchers to investigate the contribution of different metabolic pathways to the overall clearance and toxicity of the drug.

Key Applications of this compound

-

Metabolic Pathway Elucidation: By comparing the metabolite profiles of nevirapine and this compound, researchers can identify the primary sites of metabolism and the enzymes responsible.

-

Reactive Metabolite Formation Studies: this compound can be used to investigate the formation of reactive intermediates, such as quinone methides, which are implicated in nevirapine-induced toxicity.[4][5]

-

Pharmacokinetic and Drug-Drug Interaction Studies: As a stable isotope-labeled internal standard, this compound is essential for accurate quantification of nevirapine in biological matrices using mass spectrometry. This is critical for pharmacokinetic modeling and assessing drug-drug interactions.[8][9]

-